molecular formula C27H25ClN4O2 B2846441 5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3-methoxypropyl)-2-furamide CAS No. 1029764-89-3

5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3-methoxypropyl)-2-furamide

Cat. No. B2846441
M. Wt: 472.97
InChI Key: DXANZKCJTWDSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives .


Chemical Reactions Analysis

The chemical reactions of imidazole derivatives can be quite diverse, depending on the specific substituents present on the imidazole ring .

Scientific Research Applications

Antiprotozoal Agents

Compounds with imidazol and furan moieties have been studied for their antiprotozoal properties. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated for their effectiveness against protozoal infections. These compounds have shown strong DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, demonstrating potential as antiprotozoal agents (Ismail et al., 2004).

Cytotoxicity and Cancer Research

Research into pyrazole and pyrimidine derivatives, including those with methoxyphenyl groups, has been conducted to assess their cytotoxic activity against various cancer cell lines. This research aims to identify potential therapeutic compounds for treating cancer. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to exhibit in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer research (Ashraf S. Hassan et al., 2014).

Fluorescent Probes and Dyes

The development of fluorescent probes and dyes is another significant area of research for compounds with imidazol derivatives. These compounds are used to detect biologically or environmentally relevant species due to their photophysical properties. For instance, 3-formylpyrazolo[1,5-a]pyrimidines have been synthesized and utilized as intermediates for creating functional fluorophores. These compounds exhibit strong fluorescence intensity and quantum yields, making them useful as fluorescent probes (Juan C Castillo et al., 2018).

properties

IUPAC Name

4-chloro-N-[2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O2/c1-18-5-4-6-21(17-18)31-13-15-32(16-14-31)27(34)25-24(22-7-2-3-8-23(22)29-25)30-26(33)19-9-11-20(28)12-10-19/h2-12,17,29H,13-16H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXANZKCJTWDSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(C4=CC=CC=C4N3)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3-methoxypropyl)-2-furamide

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